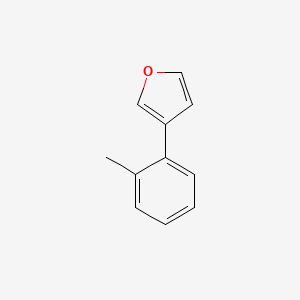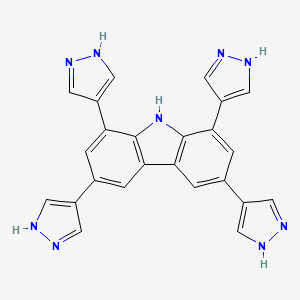
1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole is a complex organic compound characterized by the presence of four pyrazole groups attached to a central carbazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole typically involves the following steps:
Formation of Pyrazole Groups: The pyrazole groups are synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Attachment to Carbazole Core: The synthesized pyrazole groups are then attached to the carbazole core through a series of condensation reactions. This step often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The pyrazole groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.
Major Products
Applications De Recherche Scientifique
1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s pyrazole groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,6,8-Tetra(1H-pyrazol-4-yl)pyrene: Similar structure but with a pyrene core instead of a carbazole core.
1,3,6,8-Tetra(1H-imidazol-4-yl)carbazole: Similar structure but with imidazole groups instead of pyrazole groups.
Uniqueness
1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole is unique due to its specific combination of pyrazole groups and a carbazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C24H17N9 |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
1,3,6,8-tetrakis(1H-pyrazol-4-yl)-9H-carbazole |
InChI |
InChI=1S/C24H17N9/c1-13(15-5-25-26-6-15)3-21-22-4-14(16-7-27-28-8-16)2-20(18-11-31-32-12-18)24(22)33-23(21)19(1)17-9-29-30-10-17/h1-12,33H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
Clé InChI |
XOIRHLGNKPRZJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)C4=CNN=C4)C5=CNN=C5)C6=CNN=C6)C7=CNN=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



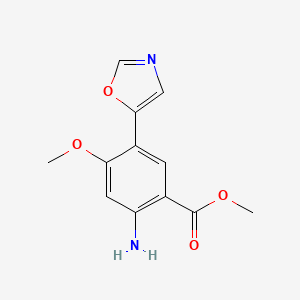


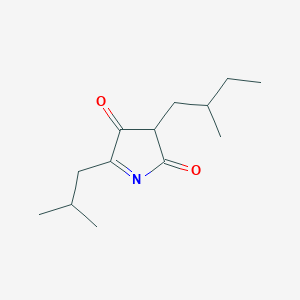
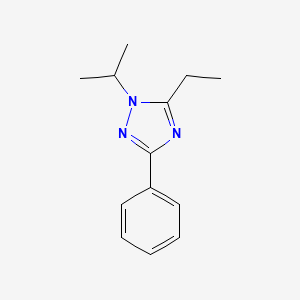
![2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15209021.png)
![1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan](/img/structure/B15209022.png)

![4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid](/img/structure/B15209043.png)
![2-(2-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine](/img/structure/B15209049.png)


